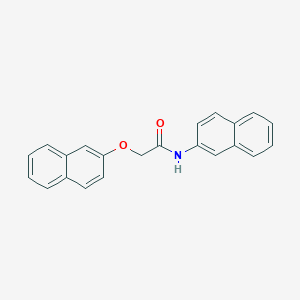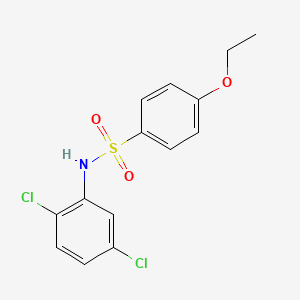![molecular formula C15H12ClNO4 B5754626 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone](/img/structure/B5754626.png)
1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone, also known as CNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. These enzymes, such as cyclooxygenase and lipoxygenase, are involved in the production of inflammatory mediators that contribute to pain and inflammation. By inhibiting these enzymes, 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro, although its mechanism of action in this context is not fully understood. 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone has been reported to have low toxicity in animal studies, although further studies are needed to determine its safety and efficacy in humans.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone has several advantages for lab experiments, including its relatively simple synthesis method, its potential for use as a building block for the synthesis of novel compounds, and its potential therapeutic applications. However, 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone also has limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone, including the development of novel compounds based on 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone for use in drug discovery and the investigation of its potential applications in material science. Further studies are also needed to determine its safety and efficacy in humans and to elucidate its mechanism of action in various contexts.
Synthesemethoden
1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-nitrophenol with 4-bromobenzyl bromide, followed by the reduction of the resulting intermediate with sodium borohydride and the condensation of the resulting alcohol with propiophenone. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone has been investigated as a potential inhibitor of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammation and pain. In drug discovery, 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone has been used as a starting material for the synthesis of novel compounds with potential therapeutic properties. In material science, 1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone has been used as a building block for the synthesis of functionalized nanoparticles and polymers.
Eigenschaften
IUPAC Name |
1-[4-(2-chloro-6-nitrophenoxy)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-2-14(18)10-6-8-11(9-7-10)21-15-12(16)4-3-5-13(15)17(19)20/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWVRMYLZCKDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloro-6-nitrophenoxy)phenyl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(5-bromo-2-furoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5754551.png)
![2-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5754566.png)
![2-[(4-methylphenyl)thio]-N-1-naphthylacetamide](/img/structure/B5754568.png)


![5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5754602.png)
![4-chloro-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5754608.png)
![4-methyl-3-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5754614.png)




![methyl 4-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoate](/img/structure/B5754644.png)